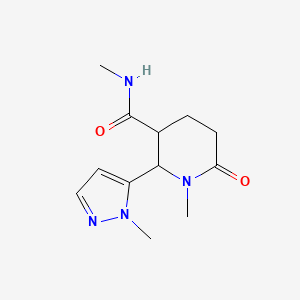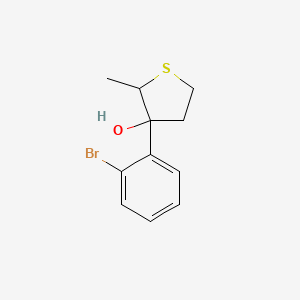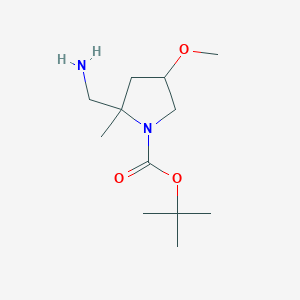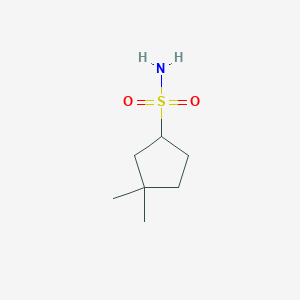![molecular formula C11H16FNS B13223290 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene is an organic compound with the molecular formula C11H16FNS This compound features a benzene ring substituted with a fluorine atom and a sulfanyl group attached to a 2-amino-3-methylbutyl chain
Preparation Methods
The synthesis of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a fluorobenzene derivative reacts with a thiol compound containing the 2-amino-3-methylbutyl group. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the fluorobenzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.
Scientific Research Applications
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in thiol-disulfide exchange reactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar compounds to 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene include:
1-[(2-Amino-3-methylbutyl)sulfanyl]pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
1-[(2-Amino-3-methylbutyl)sulfanyl]adamantane: Contains an adamantane core, offering different steric and electronic properties.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities due to the presence of sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16FNS |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FNS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8,11H,7,13H2,1-2H3 |
InChI Key |
ZVPMETLQHYSOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13223248.png)



![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13223277.png)



![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)

